molecular formula C22H22FN9O3 B15027808 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(E)-{3-[(4-fluorobenzyl)oxy]phenyl}methylidene]-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(E)-{3-[(4-fluorobenzyl)oxy]phenyl}methylidene]-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B15027808
M. Wt: 479.5 g/mol
InChI Key: RVWBTXUEYTVJEH-OPEKNORGSA-N
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Description

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIMETHYLAMINO)METHYL]-N’-[(E)-{3-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIMETHYLAMINO)METHYL]-N’-[(E)-{3-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE typically involves multi-step organic reactions. The starting materials and reagents are carefully chosen to ensure the desired functional groups are introduced at each step. Common synthetic routes may include:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the oxadiazole moiety via nitration and subsequent reduction.
  • Functionalization with dimethylamino and fluorophenyl groups through substitution reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of high-pressure reactors for cyclization reactions.
  • Employment of catalysts to enhance reaction rates.
  • Implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIMETHYLAMINO)METHYL]-N’-[(E)-{3-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of amino groups to nitro groups.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation or alkylation of aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIMETHYLAMINO)METHYL]-N’-[(E)-{3-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzyme activity by binding to the active site.

    Receptors: Modulation of receptor activity by acting as an agonist or antagonist.

    Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole derivatives: Known for their diverse biological activities.

    Oxadiazole derivatives: Studied for their antimicrobial and anticancer properties.

    Fluorophenyl compounds: Often used in medicinal chemistry for their enhanced biological activity.

Uniqueness

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIMETHYLAMINO)METHYL]-N’-[(E)-{3-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is unique due to its combination of functional groups, which may confer specific biological activities and chemical reactivity not observed in other compounds.

Properties

Molecular Formula

C22H22FN9O3

Molecular Weight

479.5 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N-[(E)-[3-[(4-fluorophenyl)methoxy]phenyl]methylideneamino]triazole-4-carboxamide

InChI

InChI=1S/C22H22FN9O3/c1-31(2)12-18-19(26-30-32(18)21-20(24)28-35-29-21)22(33)27-25-11-15-4-3-5-17(10-15)34-13-14-6-8-16(23)9-7-14/h3-11H,12-13H2,1-2H3,(H2,24,28)(H,27,33)/b25-11+

InChI Key

RVWBTXUEYTVJEH-OPEKNORGSA-N

Isomeric SMILES

CN(C)CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=CC(=CC=C3)OCC4=CC=C(C=C4)F

Canonical SMILES

CN(C)CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=CC(=CC=C3)OCC4=CC=C(C=C4)F

Origin of Product

United States

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